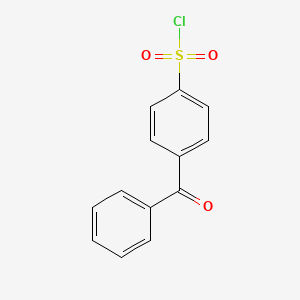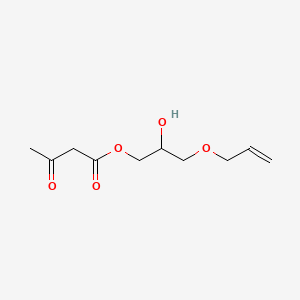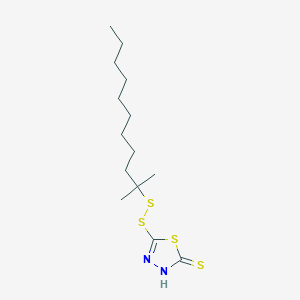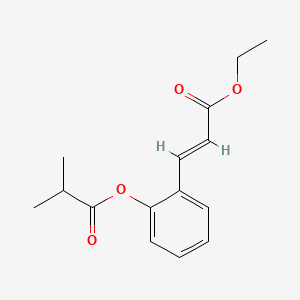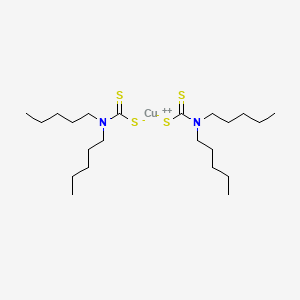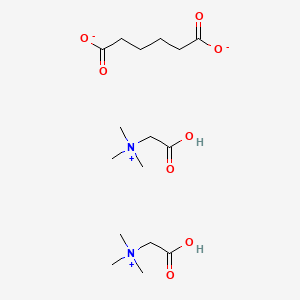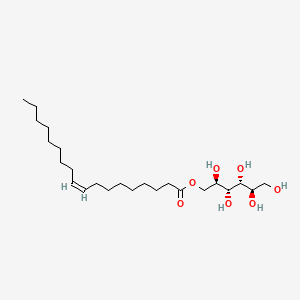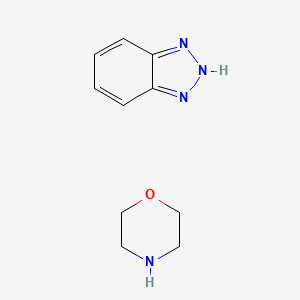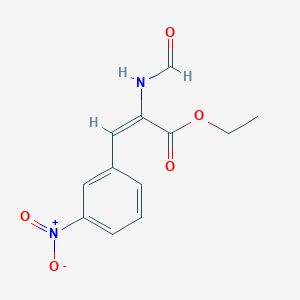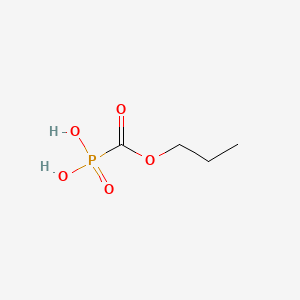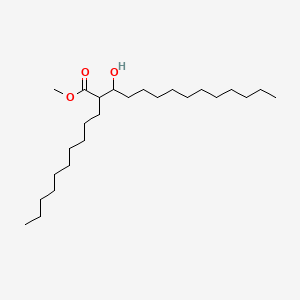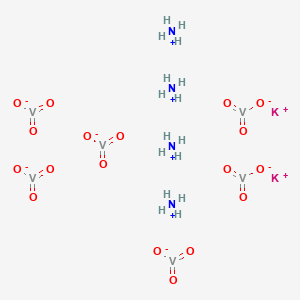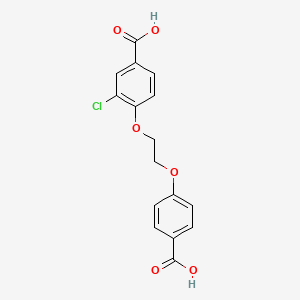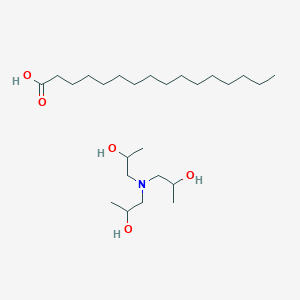
Tris(2-hydroxypropyl)ammonium palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-hydroxypropyl)ammonium palmitate is a chemical compound with the molecular formula C25H53NO5 and a molecular weight of 447.69202 . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Tris(2-hydroxypropyl)ammonium palmitate can be synthesized through the reaction of tris(2-hydroxypropyl)amine with palmitic acid. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
Tris(2-hydroxypropyl)ammonium palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Tris(2-hydroxypropyl)ammonium palmitate has a wide range of scientific research applications:
作用機序
The mechanism by which tris(2-hydroxypropyl)ammonium palmitate exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell death. In plant growth applications, the compound acts as a growth stimulant by enhancing nutrient uptake and stress resistance .
類似化合物との比較
Similar Compounds
- Tris(2-hydroxyethyl)ammonium palmitate
- Bis(2-hydroxyethyl)ammonium palmitate
- 2-Hydroxyethylammonium palmitate
Uniqueness
Tris(2-hydroxypropyl)ammonium palmitate is unique due to its specific molecular structure, which imparts distinct properties and applications compared to similar compounds. Its ability to function as a phase change material and its antimicrobial activity are notable features that set it apart from other related compounds .
特性
CAS番号 |
84473-70-1 |
|---|---|
分子式 |
C25H53NO5 |
分子量 |
447.7 g/mol |
IUPAC名 |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-15H2,1H3,(H,17,18);7-9,11-13H,4-6H2,1-3H3 |
InChIキー |
GXYBLEMGMSZXGR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


